Desfuroyl ceftiofur cysteine disulfide

Veterinary drug residue analysis LC-MS/MS method validation Regulatory compliance testing

Laboratories performing official ceftiofur residue monitoring in food-producing animals need the authentic DCCD analytical standard. Unlike legacy derivatization methods, DCCD enables direct LC-MS/MS quantification without time-consuming sample processing, ensuring compliance with USDA FSIS Method CLG-CEF2.00. • Validated linear range 25-2000 ng/g, confirmation limit 50 ng/g in bovine kidney. • Multi-tissue applicability (kidney, liver, muscle) with LOQ 0.050 µg/g and recovery 77-98%. • Supplied as reference standard for calibrator preparation; deuterated DCCD-d3 internal standard also available.

Molecular Formula C17H20N6O7S4
Molecular Weight 548.6 g/mol
CAS No. 158039-15-7
Cat. No. B601398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfuroyl ceftiofur cysteine disulfide
CAS158039-15-7
Synonyms(6R,7R)-3-[[[(2R)-2-Amino-2-carboxyethyl]dithio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Desfuroylceftiofur Cysteine Disulfide;  DFC-CYS; 
Molecular FormulaC17H20N6O7S4
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O
InChIInChI=1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9+/t7-,10+,14+/m0/s1
InChIKeyJOKBPDNPVWSNNL-JSLDHHCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Yellow Solid

Desfuroyl Ceftiofur Cysteine Disulfide: Metabolite Marker


Desfuroyl ceftiofur cysteine disulfide (DCCD; DFC-cysteine), CAS 158039-15-7, is a primary in vivo metabolite of the third-generation veterinary cephalosporin antibiotic ceftiofur [1]. Following parenteral administration, ceftiofur undergoes rapid cleavage of its thioester bond to yield desfuroylceftiofur (DFC), which subsequently conjugates with cysteine via disulfide exchange to form DCCD [2]. With molecular formula C17H20N6O7S4 and molecular weight 548.64 g/mol, DCCD retains the intact β-lactam ring and potential microbiological activity [3]. This compound serves as the established regulatory surrogate marker for ceftiofur residue determination in edible tissues of food-producing animals, including cattle and swine [4]. Unlike the parent drug, DCCD persists in tissues and provides a stable, quantifiable target for compliance testing with maximum residue limits (MRLs) [5].

Designated regulatory surrogate marker for ceftiofur residue testing
Intact metabolite target for direct LC-MS/MS analysis without derivatization
Stable, quantifiable marker for multi-tissue residue compliance studies

Desfuroyl Ceftiofur Cysteine Disulfide vs. Generic Metabolites


Generic substitution with other ceftiofur metabolites or related standards is not analytically equivalent due to fundamental differences in extraction recovery, ionization efficiency, and calibration requirements [1]. While the legacy regulatory HPLC-UV method converts all ceftiofur-related metabolites via dithioerythritol cleavage to a single derivatized moiety (desfuroylceftiofur acetamide), this approach is time-consuming, non-specific, and incompatible with modern multi-residue LC-MS/MS workflows [2]. DCCD is specifically identified as the most suitable surrogate marker because it represents the predominant tissue-residing metabolite form and enables direct quantification without derivatization [3]. Alternative compounds such as desfuroylceftiofur (DFC), desfuroylceftiofur dimer, or desfuroylceftiofur-glutathione disulfide exhibit distinct chromatographic behavior, different MS/MS transitions, and varying tissue extraction efficiencies, rendering them unsuitable as direct substitutes in validated regulatory methods [4].

Attribute
DCCD Standard
Alternative Metabolites / Methods
Analyte Specificity
Defined MS/MS transition for intact DCCD
DFC-dimer, DFC-glutathione exhibit different transitions and extraction efficiency
Method Compatibility
Direct LC-MS/MS without derivatization
Legacy HPLC-UV requires dithioerythritol cleavage and acetamide derivatization
Regulatory Acceptance
Designated target in FSIS CLG-CEF2.00
Not included in official regulatory scope; separate validation needed

Desfuroyl Ceftiofur Cysteine Disulfide: Analytical Method Evidence


LC-MS/MS vs. HPLC-UV Method Performance

The direct LC-MS/MS method targeting DCCD as an intact metabolite demonstrates quantifiable superiority over the legacy regulatory HPLC-UV method (which converts all metabolites to desfuroylceftiofur acetamide) in terms of speed, specificity, and sensitivity [1]. The DCCD-targeted LC-MS/MS method achieves a limit of confirmation of 50 ng/g in bovine kidney with average accuracy of 97.7-100.2% across six independent matrix sources fortified at 50-1000 ng/g, with coefficients of variation ≤10.1% [2]. In contrast, the HPLC-UV method requires chemical derivatization steps that introduce additional variability and preclude integration into multi-residue screening workflows [3].

LC-MS/MS vs HPLC-UV
Head-to-head
Direct DCCD analysis: 97.7–100.2% accuracy, CV ≤10.1% (n=6 matrix sources, 50–1000 ng/g)
vs. HPLC-UV: requires multi-step derivatization, non-specific
Supports direct confirmatory LC-MS/MS workflow without derivatization
Bovine kidney; deuterated ISTD used; method context: J Chromatogr B 2012
Veterinary drug residue analysis LC-MS/MS method validation Regulatory compliance testing

Multi-Tissue LC-MS/MS Surrogate Marker Validation

DCCD was validated as the definitive surrogate marker for ceftiofur residues across three major edible bovine tissue matrices with fully characterized analytical performance metrics [1]. The LC-MS/MS method achieved a limit of quantitation (LOQ) of 0.050 µg/g (50 ppb) for DCCD in bovine kidney, liver, and muscle tissues, with mean recoveries ranging from 77.1% to 98.3% across all three tissues fortified at 0.5×, 1×, 2×, and 4× the tolerance level [2]. Inter-day precision (CV) ranged from 1.4% to 12.8%, and intra-day precision ranged from 1.7% to 13.9%, demonstrating robust reproducibility suitable for regulatory enforcement [3].

Multi-Tissue Validation
Head-to-head
LOQ 0.050 µg/g; recoveries 77.1–98.3%; inter-day CV 1.4–12.8%; intra-day CV 1.7–13.9%
Validated surrogate marker for kidney, liver, and muscle matrices
Fortified at 0.5×–4× tolerance levels; validated per FDA/FSIS criteria
Multi-tissue residue analysis Surrogate marker validation LC-MS/MS quantification

USDA FSIS Regulatory Marker Method

The USDA Food Safety and Inspection Service (FSIS) has formally designated DCCD as the target analyte in its official determinative and confirmatory method CLG-CEF2.00 for ceftiofur residue analysis in bovine kidney [1]. This method establishes a linear calibration range of 25-2000 ng/g for DCCD in bovine kidney, with a confirmation limit of 50 ng/g and an average accuracy of 97.7-100.2% with CV ≤10.1% [2]. The method specifically utilizes a synthesized deuterated internal standard (DCCD-d3) to compensate for matrix effects and ensure quantitative accuracy, and this internal standard is not commercially substitutable with other deuterated ceftiofur metabolites [3].

USDA FSIS Method
Method context
CLG-CEF2.00 target analyte; calibration 25–2000 ng/g; confirmation limit 50 ng/g; accuracy 97.7–100.2%
Exclusive regulatory target for bovine kidney compliance testing
Requires DCCD and deuterated internal standard (DCCD-d3)
Regulatory method USDA FSIS compliance Veterinary drug residue monitoring

Plasma Pharmacokinetics in Cattle

DCCD is the quantifiable circulating metabolite used to characterize ceftiofur pharmacokinetics in cattle, as demonstrated in a nonlinear mixed-effects modeling study of Holstein steers administered ceftiofur sodium at 2.2 mg/kg body weight intramuscularly [1]. The study utilized the validated LC-MS/MS method for DCCD quantification to generate plasma concentration-time profiles, enabling population pharmacokinetic parameter estimation [2]. While the parent drug ceftiofur itself is rapidly eliminated (half-life <1 hour) and difficult to quantify in plasma, DCCD persists with measurable concentrations suitable for pharmacokinetic modeling [3].

Plasma PK in Cattle
Class-level
DCCD quantifiable after 2.2 mg/kg IM ceftiofur; suitable for nonlinear mixed-effects PK modeling
Supports PK analyte selection for plasma studies
Parent ceftiofur clears rapidly; free DFC binds >56% to tissue proteins
Pharmacokinetic modeling Plasma analysis Veterinary pharmacology

Desfuroyl Ceftiofur Cysteine Disulfide: Application Scenarios


USDA FSIS Compliance Testing

Laboratories performing official residue monitoring for USDA FSIS must procure authentic DCCD analytical standard for calibrator preparation and DCCD-d3 deuterated internal standard for matrix compensation when implementing Method CLG-CEF2.00 [1]. This method specifies DCCD as the exclusive target analyte with a linear calibration range of 25-2000 ng/g and confirmation limit of 50 ng/g in bovine kidney [2]. Use of alternative metabolites (DFC, DFC-dimer, DFC-glutathione) is not permitted under this regulatory framework and would render compliance testing results invalid [3].

Multi-Tissue Residue Depletion Studies

Sponsors conducting tissue residue depletion studies for ceftiofur-containing veterinary products should prioritize DCCD as the marker residue for LC-MS/MS analysis [1]. The validated method achieves LOQ of 0.050 µg/g across bovine kidney, liver, and muscle tissues with mean recoveries of 77.1-98.3% and inter-day CV ≤12.8%, providing robust data suitable for regulatory submission [2]. Alternative metabolites such as desfuroylceftiofur dimer or glutathione conjugate are not validated for multi-tissue analysis and would require separate, costly method development and validation [3].

Plasma Pharmacokinetic Studies

Investigators conducting pharmacokinetic studies of ceftiofur in cattle, swine, or other food-producing animals require DCCD analytical standard for plasma quantification [1]. Following intramuscular ceftiofur sodium administration at 2.2 mg/kg in Holstein steers, DCCD is the quantifiable circulating metabolite suitable for nonlinear mixed-effects pharmacokinetic modeling [2]. The parent drug ceftiofur clears rapidly, and free DFC binds extensively to tissue proteins (>56%), rendering DCCD the analytically preferred plasma marker for generating regulatory-submissible pharmacokinetic data [3].

Immunoassay Development and Kit Manufacturing

Developers of immunoassay-based detection kits for ceftiofur require DCCD or its precursor DFC as the hapten for monoclonal antibody generation [1]. Patent US5908781 describes hybridoma cell lines (including ATCC HB-12562) producing monoclonal antibodies that selectively bind to ceftiofur, generated using desfuroyl ceftiofur conjugated to an immunogenic carrier through its thiol group [2]. DCCD, bearing the free thiol moiety in its cysteine conjugate, provides a structurally relevant hapten for developing ceftiofur-specific immunoassays, lateral flow devices, and ELISA kits [3].

Application
Selection Property
Validation Focus
USDA FSIS compliance testing (bovine kidney)
Method-specified target analyte
Calibration linearity and matrix compensation with DCCD-d3 ISTD
Multi-tissue residue depletion (kidney, liver, muscle)
Multi-matrix validated surrogate marker
Recovery and precision across tissue types
Plasma pharmacokinetic modeling
Quantifiable circulating metabolite
Plasma concentration-time profile after ceftiofur administration
Immunoassay kit development (ELISA, lateral flow)
Hapten with free thiol for conjugation
Monoclonal antibody selectivity and cross-reactivity

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